
Umeclidiniumbromid
Übersicht
Beschreibung
Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other drugs such as vilanterol and fluticasone furoate . This compound works by inhibiting the binding of acetylcholine to muscarinic receptors in the airway smooth muscle, leading to bronchodilation and improved airflow .
Wissenschaftliche Forschungsanwendungen
Lung Function Improvement
Clinical trials have demonstrated that umeclidinium bromide significantly improves lung function in patients with COPD. The primary measure of lung function is the forced expiratory volume in one second (FEV1). In placebo-controlled studies, umeclidinium showed:
- FEV1 Improvement : A statistically significant increase in FEV1 was observed, with improvements noted as early as 5 minutes post-inhalation and sustained for over 24 hours .
- Reduction in Exacerbations : Patients treated with umeclidinium experienced fewer moderate exacerbations requiring steroids or antibiotics compared to those receiving placebo (odds ratio 0.61) .
Quality of Life Enhancement
Umeclidinium bromide has also been associated with improvements in health-related quality of life metrics. The St George's Respiratory Questionnaire (SGRQ) and the Transitional Dyspnoea Index (TDI) are commonly used to assess these outcomes:
- SGRQ Score Improvement : Patients taking umeclidinium reported a mean difference improvement of -4.79 points compared to placebo, indicating a clinically meaningful benefit .
- Symptomatic Relief : The likelihood of achieving clinically important symptomatic improvement was significantly higher in the umeclidinium group (odds ratio 1.71) .
Safety Profile
Umeclidinium bromide is generally well-tolerated. Adverse events reported are similar to those observed with placebo at lower doses. However, increased adverse events were noted at higher doses (≥250 μg once daily) . Common side effects include:
- Dry mouth
- Pharyngitis
- Cough
Cost-Effectiveness
The cost-effectiveness of umeclidinium bromide has been evaluated against other LAMAs such as tiotropium and aclidinium. The Pharmaceuticals Benefits Advisory Committee has recommended umeclidinium based on its similar efficacy and cost profile compared to these alternatives .
Data Summary Table
Outcome Measure | Umeclidinium Group | Placebo Group | Odds Ratio/Mean Difference | Number of Participants |
---|---|---|---|---|
FEV1 Improvement | Significantly improved | Baseline | N/A | 1922 |
Moderate Exacerbations | 102 per 1000 | 157 per 1000 | OR 0.61 | 1922 |
SGRQ Score Improvement | -4.79 | Baseline | N/A | 1119 |
TDI Score Improvement | MD 0.76 | Baseline | MD 0.76 | 1193 |
Rescue Medication Use | MD -0.45 | Baseline | N/A | 1531 |
Study Example: Efficacy in COPD Management
A randomized controlled trial assessed the efficacy of umeclidinium bromide over a 12-week period in patients with moderate to very severe COPD. Results indicated significant improvements in lung function and quality of life metrics compared to placebo .
Long-Term Safety Study
A long-term safety study involving over 2000 participants showed that umeclidinium maintained its safety profile over extended use, with no new safety concerns emerging during the follow-up period .
Wirkmechanismus
Target of Action
Umeclidinium bromide primarily targets the muscarinic subtype 3 (M3) receptors located in the bronchial smooth muscles . These receptors play a crucial role in the maintenance of the airway, which is controlled by the parasympathetic nervous system .
Mode of Action
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA). It competitively and reversibly inhibits the binding of acetylcholine at the M3 receptors . By blocking these receptors, umeclidinium bromide prevents bronchoconstriction, thereby opening up the airways .
Biochemical Pathways
The inhibition of acetylcholine binding at the M3 receptors disrupts the parasympathetic control of the airway. This results in bronchodilation, reducing airway resistance and improving airflow . The parasympathetic ganglia associated with the larger airways and the postganglionic fibers innervating the smaller diameter bronchioles contribute to this airway resistance .
Pharmacokinetics
Umeclidinium bromide is rapidly absorbed following administration, with a time to reach the maximum plasma concentration (Tmax) of 5-15 minutes . The compound exhibits an effective half-life of approximately 11 hours , allowing for once-daily dosing. It is metabolized in the liver via the CYP2D6 pathway . The compound is excreted in the feces (58%) and urine (22%) .
Result of Action
The primary result of umeclidinium bromide’s action is the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) . By preventing bronchoconstriction, it improves the symptoms of COPD, characterized by shortness of breath, cough, sputum production, and chronically poor airflow .
Action Environment
The international Gold Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend the use of two long-acting bronchodilators with differing mechanisms of action .
Vorbereitungsmethoden
Die Synthese von Umeclidinium Bromid umfasst mehrere wichtige Schritte:
Bildung von Ethyl-1-(2-chlorethyl)piperidin-4-carboxylat: Dies wird durch Reaktion von Ethylisonipecotat mit 1-Brom-2-chlorethan in Gegenwart einer organischen Base erreicht.
Bildung von Ethyl-1-azabicyclo[2.2.2]octan-4-carboxylat: Dieser Zwischenprodukt wird durch Reaktion des vorherigen Produkts mit Lithiumdiisopropylamid gebildet.
Bildung von 1-Azabicyclo[2.2.2]oct-4-yl-(diphenyl)methanol: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Phenyllithium.
Bildung von Umeclidinium Bromid: Das Endprodukt wird durch Reaktion von 1-Azabicyclo[2.2.2]oct-4-yl-(diphenyl)methanol mit (2-Bromethoxy)methylbenzol in einem geeigneten Lösungsmittel erhalten.
Industrielle Produktionsverfahren verwenden häufig Grignard-Reagenzien anstelle von Lithiumreagenzien, da sie kostengünstiger und stabiler sind .
Analyse Chemischer Reaktionen
Umeclidinium Bromid durchläuft verschiedene Arten von chemischen Reaktionen:
Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Bromidions.
Oxidation und Reduktion: Obwohl die Verbindung in ihrer therapeutischen Anwendung nicht häufig Oxidation oder Reduktion unterzogen wird, erlaubt ihre Struktur potenzielle Redoxreaktionen unter bestimmten Bedingungen.
Hydrolyse: Die Estergruppen in den Zwischenprodukten können unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Lithiumdiisopropylamid, Phenyllithium und Grignard-Reagenzien . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Umeclidinium Bromid wird mit anderen langwirksamen Muskarin-Antagonisten wie Tiotropiumbromid, Glycopyrroniumbromid und Aclidiniumbromid verglichen . Während alle diese Verbindungen ähnliche therapeutische Zwecke erfüllen, ist Umeclidinium Bromid in seiner Kombination mit Vilanterol und Fluticasonfuroat einzigartig, die eine Dreifachtherapieoption für COPD-Patienten bietet . Diese Kombination hat sich als überlegen in Bezug auf die Verbesserung der Lungenfunktion und die Reduzierung von Symptomen im Vergleich zu Monotherapien erwiesen .
Ähnliche Verbindungen
- Tiotropiumbromid
- Glycopyrroniumbromid
- Aclidiniumbromid
Die einzigartige Formulierung und Kombinationstherapie von Umeclidinium Bromid macht es zu einer wertvollen Option bei der Behandlung der chronisch obstruktiven Lungenerkrankung.
Biologische Aktivität
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). It functions by inhibiting acetylcholine action at the M3 muscarinic receptors located in airway smooth muscles, leading to bronchodilation. This article explores the biological activity of umeclidinium bromide, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy.
Umeclidinium bromide exhibits a potent and long-lasting antimuscarinic effect. It selectively binds to M3 receptors, which are predominantly responsible for bronchoconstriction. By blocking these receptors, umeclidinium reduces airway resistance and improves airflow. The compound demonstrates a fast onset of action , with a time to maximal plasma concentration ranging from 5 to 15 minutes and a duration of action exceeding 24 hours due to its slow functional reversibility at M3 receptors .
Pharmacokinetics
The pharmacokinetic profile of umeclidinium bromide reveals important insights into its systemic exposure and metabolism:
- Absorption : Following inhalation, systemic exposure is dose-proportional.
- Distribution : The mean volume of distribution after intravenous administration is approximately 86 liters , indicating extensive tissue distribution .
- Metabolism : Umeclidinium is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with significant contributions from CYP3A4. The major metabolic pathways include O-dealkylation and hydroxylation, yielding metabolites with reduced pharmacological activity .
- Elimination : The terminal half-life in humans ranges from 11 to 15 hours , allowing for once-daily dosing .
Clinical Efficacy
Clinical trials have demonstrated that umeclidinium bromide significantly improves lung function and quality of life in COPD patients. Key findings from recent studies include:
- Improvement in Lung Function : Umeclidinium has shown statistically significant enhancements in forced expiratory volume in one second (FEV1) compared to placebo .
- Quality of Life : Patients reported better overall health status and reduced symptoms when treated with umeclidinium bromide .
- Rescue Medication Use : There was a notable reduction in the use of rescue medications among patients receiving umeclidinium compared to those on placebo .
Comparative Efficacy
A comparative analysis between umeclidinium bromide and other LAMAs, such as tiotropium and glycopyrrolate, reveals similar efficacy profiles but with unique pharmacological advantages:
Parameter | Umeclidinium Bromide | Tiotropium | Glycopyrrolate |
---|---|---|---|
Onset of Action | 5-15 minutes | 30 minutes | 15 minutes |
Duration of Action | >24 hours | 24 hours | 24 hours |
FEV1 Improvement | Significant | Significant | Significant |
Quality of Life Improvement | Significant | Significant | Moderate |
Safety Profile
The safety profile of umeclidinium bromide has been evaluated through various pharmacological studies. Common adverse effects include:
- Dry mouth
- Pharyngeal irritation
- Headache
In safety pharmacology studies, moderate pupil dilation was observed at high doses in animal models, but no significant central nervous system effects were reported .
Eigenschaften
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHHXHHNGORMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235966 | |
Record name | Umeclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869113-09-7 | |
Record name | Umeclidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umeclidinium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umeclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMECLIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Umeclidinium bromide exert its bronchodilatory effect?
A1: Umeclidinium bromide acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []
Q2: What are the downstream effects of Umeclidinium bromide binding to muscarinic receptors?
A2: By blocking acetylcholine binding, Umeclidinium bromide inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]
Q3: What is the molecular formula and weight of Umeclidinium bromide?
A3: The molecular formula of Umeclidinium bromide is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]
Q4: How stable is Umeclidinium bromide in dry powder inhaler formulations?
A4: Umeclidinium bromide exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering Umeclidinium bromide and Vilanterol, ensures consistent drug delivery and stability. []
Q5: What strategies are employed to enhance the stability and bioavailability of Umeclidinium bromide in formulations?
A5: Umeclidinium bromide is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]
Q6: What is the duration of action of Umeclidinium bromide?
A6: Umeclidinium bromide is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]
Q7: How is Umeclidinium bromide absorbed and metabolized in the body?
A7: Following inhalation, Umeclidinium bromide demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like Umeclidinium bromide are primarily excreted unchanged in the urine. []
Q8: What clinical trials have been conducted to evaluate the efficacy of Umeclidinium bromide in COPD patients?
A8: Several large, randomized controlled trials have investigated the efficacy of Umeclidinium bromide in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving Umeclidinium bromide compared to placebo. [, , , ]
Q9: How does the efficacy of Umeclidinium bromide compare to other long-acting bronchodilators?
A9: Clinical trials have shown that Umeclidinium bromide provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, Umeclidinium bromide demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []
Q10: What is the role of Umeclidinium bromide in triple therapy for COPD?
A10: Umeclidinium bromide is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]
Q11: What is the safety profile of Umeclidinium bromide?
A11: Clinical trials have shown that Umeclidinium bromide is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []
Q12: What type of inhaler device is used to administer Umeclidinium bromide?
A12: Umeclidinium bromide is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []
Q13: What analytical methods are used to characterize and quantify Umeclidinium bromide?
A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of Umeclidinium bromide in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []
Q14: What are the potential alternatives to Umeclidinium bromide in COPD treatment?
A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to Umeclidinium bromide for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]
Q15: What are the future research directions for Umeclidinium bromide and other LAMAs in COPD?
A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of Umeclidinium bromide on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.